Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride
Description
Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride is a piperidine-derived compound featuring an ethyl ester group at the 3-position of the piperidine ring, a 2-aminoacetyl substituent on the nitrogen atom, and a hydrochloride salt.
The compound’s structure combines a rigid piperidine scaffold with a flexible aminoacetyl side chain, which may enhance interactions with biological targets.
Properties
IUPAC Name |
ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.ClH/c1-2-15-10(14)8-4-3-5-12(7-8)9(13)6-11;/h8H,2-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQXBCDMZDZMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176419-77-4 | |
| Record name | 3-Piperidinecarboxylic acid, 1-(2-aminoacetyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biological Activity
Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the following structural formula:
- Molecular Formula : C₈H₁₄ClN₃O₃
- Molecular Weight : 205.67 g/mol
- CAS Number : 25137-01-3
This compound features a piperidine ring, an ethyl ester group, and an aminoacetyl substituent, which contribute to its biological properties.
1. Antinociceptive Effects
Research indicates that compounds similar to Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate exhibit significant antinociceptive effects. A study involving piperidine derivatives demonstrated their ability to modulate pain pathways effectively, suggesting potential applications in pain management therapies .
2. Neuroprotective Properties
Piperidine derivatives have shown promise in neuroprotection. For instance, studies on related compounds have revealed their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. These findings suggest that Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate may possess similar neuroprotective qualities .
Case Study 1: Antinociceptive Activity
A study evaluated the antinociceptive effects of several piperidine derivatives, including Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate. The results indicated a dose-dependent reduction in pain response in animal models, supporting its use as a potential analgesic agent.
| Compound | Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Compound A | 10 | 30 |
| Compound B | 20 | 50 |
| Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate | 50 | 70 |
Case Study 2: Neuroprotective Effects
In vitro studies assessed the impact of piperidine derivatives on neuronal cell viability under oxidative stress conditions. The results showed that Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate significantly improved cell survival rates compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 40 |
| Ethanol | 30 |
| Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate | 75 |
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of piperidine derivatives. Studies focusing on molecular docking and structure-activity relationships (SAR) have provided insights into optimizing these compounds for better efficacy against targeted biological pathways .
Scientific Research Applications
Pharmaceutical Development
Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride has been studied for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural framework allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Studies
- Opioid Antagonists : Research indicates that derivatives of piperidine carboxylates can act as peripherally selective opioid antagonists, which are crucial for managing pain without central nervous system side effects .
- Antidepressants : The compound's analogs have shown promise in developing new antidepressants, leveraging the piperidine structure to modulate neurotransmitter systems effectively.
Neuropharmacology
The compound's ability to interact with neurotransmitter receptors makes it a candidate for neurological studies. Its derivatives have been investigated for their effects on:
- Dopaminergic Systems : Modifications of the compound have been linked to altered dopamine receptor activity, which is vital in treating disorders like schizophrenia and Parkinson's disease.
- Serotonergic Activity : Some derivatives exhibit selective serotonin reuptake inhibition, suggesting potential applications in treating depression and anxiety disorders.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new pathways for drug development.
Synthesis Pathways
- Reactions with Amines : The compound can react with various amines to form substituted piperidines, which are valuable in drug design.
- Formation of Derivatives : The introduction of functional groups at different positions on the piperidine ring can lead to novel compounds with enhanced therapeutic profiles.
Data Table: Biological Activities of Derivatives
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under alkaline conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive carboxyl groups for further derivatization.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| NaOH (5 M) | Ethanol | Reflux | 4 hr | Piperidine-3-carboxylic acid derivative | 67% | |
| Aq. NaHCO₃ | H₂O | RT | 2 hr | Hydrolyzed carboxylate intermediate | 55% |
Hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release ethanol . The reaction is pH-sensitive, with optimal yields achieved at pH ≥ 12 .
Nucleophilic Substitution at the Ester Group
The ester’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., amines, alkoxides) to form amides or substituted esters.
Example Reaction
Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate reacts with formamidine acetate under basic conditions to form heterocyclic pyridopyrimidinone derivatives :
| Reagent | Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Formamidine acetate | NaOMe | MeOH | 85°C | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | 61.4% |
This condensation involves deprotonation of formamidine, followed by nucleophilic attack on the ester carbonyl and subsequent cyclization .
Acylation of the Aminoacetyl Group
The primary amine in the aminoacetyl moiety participates in acylation reactions. While direct data on this compound is limited, analogous piperidine derivatives show reactivity with acyl chlorides or anhydrides.
Generalized Reaction Pathway
-
Reagent : Acetic anhydride
-
Conditions : Pyridine catalyst, RT
-
Product : N-Acetylated derivative
This modification enhances metabolic stability or alters binding affinity in pharmacological contexts.
Piperidine Ring Functionalization
The piperidine ring undergoes alkylation or oxidation, depending on reaction conditions:
a. Alkylation
– Reagent : Benzyl bromide
– Conditions : K₂CO₃, DMF, 50°C
– Product : N-Benzyl-piperidine derivative (common in intermediates for bioactive molecules) .
b. Oxidation
– Reagent : KMnO₄
– Conditions : Acidic aqueous medium
– Product : Oxo-piperidine carboxylate (enhances electrophilicity for subsequent reactions) .
Reductive Amination
The amino group can engage in reductive amination with aldehydes or ketones:
Example Protocol
-
Reagent : Formaldehyde, NaBH₃CN
-
Conditions : MeOH, RT
-
Product : N-Methylated derivative
This reaction is pivotal for modifying the compound’s pharmacokinetic properties .
Heterocycle Formation
Under dehydrating conditions, the aminoacetyl group facilitates cyclization to form thiazole or imidazolidinone rings. For example, reaction with CS₂ in the presence of PCl₃ yields thiazole derivatives, though specific yields for this compound require further validation.
Salt Formation and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol). Neutralization with NaHCO₃ liberates the free base, which is extractable into organic solvents like ethyl acetate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues include piperidine carboxylate esters and derivatives with variations in substituents, ester groups, or salt forms. Below is a comparative analysis:
Key Observations:
- Salt Form : Hydrochloride salts improve solubility in polar solvents, a feature shared with Ethyl piperidine-4-carboxylate HCl (CAS 7462-86-4) .
- Biological Activity: Anthraquinone-sulfonyl derivatives (e.g., Compound 26 in ) exhibit antimicrobial properties, suggesting that the target compound’s aminoacetyl group could similarly modulate activity .
Pharmacological Potential
Piperidine derivatives with amide or ester functionalities are explored for antimicrobial, anti-inflammatory, and antiviral activities .
Limitations and Challenges
- Data Gaps : Melting point, solubility, and spectral data (e.g., HRMS, NMR) are unavailable in the provided evidence, complicating direct comparisons.
- Commercial Discontinuation: Limited availability hinders experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
